Product packaging for 4-Cyclopropylthiophene-2-carbaldehyde(Cat. No.:CAS No. 893738-62-0)

4-Cyclopropylthiophene-2-carbaldehyde

Cat. No.: B3038738
CAS No.: 893738-62-0
M. Wt: 152.22 g/mol
InChI Key: JWHWSTFIAGUCEM-UHFFFAOYSA-N
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Description

4-Cyclopropylthiophene-2-carbaldehyde is a high-value synthetic building block incorporating both a cyclopropyl group and a formyl functional group on a thiophene scaffold. This combination makes it a versatile intermediate for constructing complex molecules in medicinal chemistry and materials science. The cyclopropyl moiety is known to improve the pharmacokinetic properties of drug candidates by enhancing metabolic stability and influencing conformation, while the aldehyde group provides a reactive handle for further derivatization, such as condensation reactions to form imines or conversion to other functional groups like alcohols or carboxylic acids . Thiophene-based structures are privileged pharmacophores in drug discovery, featuring in numerous FDA-approved therapeutics across a range of areas, including anti-inflammatory, antimicrobial, anticancer, and central nervous system applications . In material science, thiophene derivatives are fundamental components in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . Researchers can utilize the aldehyde group in Vilsmeier-type formylation reactions or employ the compound in metal-catalyzed cross-coupling reactions to create more complex, functionalized architectures . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8OS B3038738 4-Cyclopropylthiophene-2-carbaldehyde CAS No. 893738-62-0

Properties

IUPAC Name

4-cyclopropylthiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-4-8-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHWSTFIAGUCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Cyclopropylthiophene 2 Carbaldehyde

Strategic Approaches for Thiophene (B33073) Ring Formation

The construction of the thiophene nucleus is a foundational step. Modern synthetic chemistry offers a variety of pathways, from classical condensation reactions to sophisticated catalytic cyclizations, which can be adapted to install substituents at desired positions.

The high ring strain of cyclopropanes makes them valuable synthons in ring-opening/cyclization cascade reactions to form larger carbo- and heterocyclic systems. acs.org In principle, a cyclopropyl (B3062369) group, activated by adjacent electron-withdrawing or -donating groups, can undergo cleavage to participate in the formation of a five-membered ring. For thiophene synthesis, this could involve the reaction of a functionalized cyclopropane (B1198618) derivative that opens to generate a 1,4-dicarbonyl equivalent or a related synthon, which then undergoes sulfurization and cyclization.

These transformations often proceed via radical pathways or are mediated by transition metals. beilstein-journals.orgnih.gov For instance, oxidative radical ring-opening of cyclopropyl olefins can lead to intermediates that cyclize to form new ring systems. beilstein-journals.org While direct application to the synthesis of 4-cyclopropylthiophenes from cyclopropyl precursors is not widely documented, the underlying principle of using the latent reactivity of the cyclopropane ring represents an advanced and atom-economical approach to heterocyclic synthesis. nih.gov

Recent advancements in organic synthesis have emphasized the development of both metal-free and highly efficient catalytic methods for constructing thiophene rings, often starting from functionalized alkynes or diynes. nih.govresearchgate.net

Metal-Free Approaches: Metal-free synthesis offers advantages in terms of cost, toxicity, and simplified purification. One such strategy involves the reaction of 1,3-diynes with a sulfur source like sodium sulfide (B99878) (Na₂S) to produce substituted thiophenes. researchgate.net Another notable metal-free method is the visible-light-induced [3+2] oxidative cyclization of alkynes with ketene (B1206846) dithioacetals, which proceeds under mild conditions using an acridine (B1665455) photosensitizer. organic-chemistry.org These methods provide access to multisubstituted thiophenes with high functional group tolerance. organic-chemistry.org

Catalytic Cyclization: Transition metal catalysis provides powerful and regioselective routes to thiophenes. Palladium-catalyzed reactions are particularly prominent. For example, a PdI₂/KI system effectively catalyzes the cycloisomerization of (Z)-2-en-4-yne-1-thiols and the heterocyclodehydration of 1-mercapto-3-yn-2-ols to yield substituted thiophenes. nih.gov Copper-catalyzed tandem S-alkenylation of potassium sulfide with 1,4-diiodo-1,3-dienes also provides an efficient pathway to the thiophene core. organic-chemistry.org These catalytic processes often exhibit high atom economy and allow for the construction of the thiophene ring with a specific substitution pattern in a single step. nih.gov

MethodCatalyst/ReagentPrecursorKey Feature
Metal-Free CyclizationNa₂S1,3-DiynesAvoids transition metals researchgate.net
Photocatalytic CyclizationAcridine PhotosensitizerAlkynes & Ketene DithioacetalsMild, visible-light induced reaction organic-chemistry.org
Palladium-Catalyzed CycloisomerizationPdI₂/KI(Z)-2-en-4-yne-1-thiolsHigh atom economy, regioselective nih.gov
Copper-Catalyzed Tandem ReactionCopper Catalyst1,4-diiodo-1,3-dienes & K₂SEfficient construction of substituted thiophenes organic-chemistry.org

Several classical named reactions provide reliable pathways to the thiophene core, and their modifications can be used to generate 4-substituted derivatives. derpharmachemica.compharmaguideline.comwikipedia.org

Paal-Knorr Thiophene Synthesis: This reaction involves the cyclization of 1,4-dicarbonyl compounds with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. derpharmachemica.compharmaguideline.comwikipedia.org To obtain a 4-substituted thiophene, a 1,4-dicarbonyl precursor with the desired substituent at the C3 position is required.

Gewald Aminothiophene Synthesis: This multicomponent reaction combines an α-methylene ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base to form a 2-aminothiophene. derpharmachemica.compharmaguideline.com While this directly yields a 2-amino derivative, the substitution pattern on the final thiophene is dictated by the choice of the initial ketone and nitrile, allowing for substitution at the 4-position.

Fiesselmann Thiophene Synthesis: This method involves the reaction of β-keto esters with thioglycolic acid derivatives. It is a versatile approach that can be adapted to produce a wide range of substituted thiophenes, including those with substitution at the 4-position, by selecting appropriately substituted starting materials. derpharmachemica.com

Regioselective Formylation of Thiophene Precursors to Yield 2-Carbaldehyde

Once a 4-cyclopropylthiophene precursor is obtained, the next critical step is the introduction of a formyl (-CHO) group at the C2 position. Thiophene undergoes electrophilic substitution preferentially at the C2 (α) position due to the higher stability of the cationic intermediate. pharmaguideline.com

The Vilsmeier-Haack reaction is the most common and effective method for the formylation of thiophenes. researchgate.net This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction with a 4-substituted thiophene is highly regioselective for the adjacent C5 or C2 positions. In the case of 3-substituted thiophenes (analogous to the 4-position after renumbering), formylation strongly favors the C2 position over the C5 position, especially when the substituent is not excessively bulky. researchgate.net

An alternative strategy involves metalation followed by formylation . Treatment of the thiophene precursor with a strong base, such as n-butyllithium (n-BuLi), leads to deprotonation, typically at the most acidic C-H bond, which is the α-position (C2 or C5). wikipedia.org Subsequent quenching of the resulting thienyllithium intermediate with an electrophilic formylating agent like DMF yields the desired 2-carbaldehyde with high regioselectivity. wikipedia.orgresearchgate.net

Advanced Strategies for Cyclopropyl Group Introduction at the 4-Position

The introduction of the cyclopropyl group can be achieved either before or after the thiophene ring is formed. Modern methods predominantly rely on installing the cyclopropyl moiety onto a pre-functionalized thiophene ring, most commonly through cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, including the attachment of a cyclopropyl group to an aromatic ring. nih.govnih.gov This strategy typically involves the reaction of a halothiophene (e.g., 4-bromothiophene-2-carbaldehyde) with a cyclopropylboron species, such as cyclopropylboronic acid or potassium cyclopropyltrifluoroborate, in the presence of a palladium catalyst and a base. nih.gov

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. Modern catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands like SPhos, allow for high yields with low catalyst loadings (e.g., 0.25–1 mol%). nih.gov

Table of Suzuki-Miyaura Cross-Coupling for Cyclopropylthiophene Synthesis nih.gov

Bromothiophene PrecursorCyclopropyl SourceCatalyst System (mol%)BaseYield (%)
4-Bromothiophene-2-carbaldehydeCyclopropylboronic acidPd(OAc)₂ (1), SPhos (2)K₃PO₄88
Methyl 4-bromothiophene-2-carboxylateCyclopropylboronic acidPd(OAc)₂ (1), SPhos (2)K₃PO₄93
3-Bromo-2-formylthiopheneCyclopropylboronic acidPd(OAc)₂ (1), SPhos (2)K₃PO₄90
2-Acetyl-4-bromothiopheneCyclopropylboronic acidPd(OAc)₂ (0.5), SPhos (1)K₃PO₄91

Data sourced from a study on the optimization of Suzuki-Miyaura reactions for cyclopropanation of various bromothiophenes. nih.gov

This method is highly versatile and tolerates a wide range of functional groups, including the aldehyde moiety, making it an ideal strategy for the late-stage introduction of the cyclopropyl group in the synthesis of 4-cyclopropylthiophene-2-carbaldehyde. nih.govnih.gov

Functionalization of Existing Thiophene Derivatives

The construction of the this compound scaffold is effectively achieved by introducing the cyclopropyl group onto a thiophene ring that already possesses the carbaldehyde functionality. A prominent and highly versatile method for this transformation is the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com This palladium-catalyzed reaction forms a carbon-carbon bond between a halogenated thiophene derivative and a suitable organoboron reagent. nih.gov

In a typical synthetic approach, 4-bromothiophene-2-carbaldehyde serves as the starting material. This substrate is then coupled with cyclopropylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and purity. For instance, catalyst systems like palladium(II) acetate (B1210297) with a bulky, electron-rich phosphine ligand such as SPhos have proven effective for the synthesis of related cyclopropylthiophene derivatives. nih.gov The reaction proceeds under relatively mild conditions, making it compatible with the aldehyde functional group. nih.govmdpi.com

The general scheme for this synthesis is presented below:

Scheme 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

Reactant 1Reactant 2Catalyst/LigandBaseSolventYield (%)
4-Bromothiophene-2-carbaldehydeCyclopropylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/Water69-93% ¹

¹ Yields are based on the synthesis of analogous cyclopropylthiophenes as reported in the literature and may vary for the specific synthesis of this compound. nih.gov

This methodology offers a significant advantage as it allows for the late-stage introduction of the cyclopropyl moiety, providing a convergent approach to the target molecule and enabling the synthesis of a variety of analogues by simply changing the boronic acid coupling partner.

Stereochemical Considerations in Synthesis

While this compound itself is achiral, the introduction of stereocenters into the cyclopropyl ring or the thiophene backbone opens up possibilities for creating chiral analogues. The development of stereoselective synthetic methods is therefore of considerable interest for applications in areas such as asymmetric catalysis and the development of chiral pharmaceuticals.

Diastereoselective Approaches

Diastereoselectivity in the synthesis of substituted cyclopropylthiophene derivatives can be achieved through various strategies, particularly in the formation of the cyclopropane ring itself. If the thiophene substrate already contains a chiral center, its influence can direct the diastereoselective formation of a new stereocenter on the cyclopropyl group during a cyclopropanation reaction.

For instance, a diastereoselective approach could involve the reaction of a chiral thiophene-containing alkene with a carbene or carbenoid. The existing stereocenter would sterically or electronically favor the approach of the carbene from one face of the double bond over the other, leading to a diastereomeric excess of one product. While specific examples for this compound are not extensively documented, the principles of diastereoselective cyclopropanation are well-established in organic synthesis.

Enantioselective Synthesis of Chiral Analogues

The enantioselective synthesis of chiral analogues of this compound can be approached by employing chiral catalysts or auxiliaries. One potential strategy involves the asymmetric cyclopropanation of a suitable thiophene-substituted alkene. The use of a chiral catalyst, such as a copper or rhodium complex with a chiral ligand, can facilitate the enantioselective transfer of a carbene to the double bond, thereby establishing the stereochemistry of the cyclopropane ring.

Another promising avenue is the catalytic asymmetric Michael-initiated ring-closure (MIRC) reaction. This method has been successfully used to construct chiral cyclopropyl nucleoside analogues with high enantioselectivity. nih.govresearchgate.net In a hypothetical application to a thiophene analogue, an α,β-unsaturated ester or ketone bearing the thiophene-2-carbaldehyde (B41791) moiety could react with a suitable nucleophile in the presence of a chiral phase-transfer catalyst or a chiral organocatalyst. This would generate a chiral enolate that undergoes an intramolecular cyclization to form the cyclopropane ring in an enantioselective manner.

The development of such enantioselective methods would provide access to a range of novel, optically active thiophene derivatives with potential applications as chiral building blocks or in the discovery of new bioactive molecules.

Elucidation of Reactivity Patterns and Mechanistic Investigations of 4 Cyclopropylthiophene 2 Carbaldehyde

Reactivity of the Thiophene (B33073) Heterocycle

The thiophene ring is an electron-rich aromatic system, rendering it susceptible to electrophilic attack. However, the substituents on the ring, namely the C4-cyclopropyl group and the C2-carbaldehyde group, significantly modulate this inherent reactivity.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of thiophene. wikipedia.org The regiochemical outcome of such reactions on 4-cyclopropylthiophene-2-carbaldehyde is determined by the directing effects of the existing substituents. The aldehyde group at the C2 position is an electron-withdrawing group and a meta-director. Conversely, the cyclopropyl (B3062369) group at the C4 position is generally considered an ortho-, para-directing group due to its ability to stabilize an adjacent carbocation through its unique Walsh orbitals.

In the context of the thiophene ring, the interplay of these directing effects is crucial. The deactivating nature of the carbaldehyde group suggests that the ring is less reactive towards electrophiles than unsubstituted thiophene. The directing effects of both substituents must be considered to predict the most likely site of substitution. The C5 position is meta to the carbaldehyde and ortho to the cyclopropyl group, making it an electronically favored site for electrophilic attack. The C3 position is ortho to both the deactivating carbaldehyde group and the activating cyclopropyl group, leading to a more complex prediction.

Position Influence of C2-Carbaldehyde (EWG) Influence of C4-Cyclopropyl (Activating) Predicted Reactivity
C3Ortho (Deactivated)Ortho (Activated)Possible, but likely disfavored due to proximity to the deactivating group.
C5Meta (Less Deactivated)Ortho (Activated)Most favored position for electrophilic attack.

This table provides a qualitative prediction of the regioselectivity of electrophilic aromatic substitution on this compound based on the known directing effects of the substituents.

Nucleophilic aromatic substitution (SNAr) on electron-rich aromatic rings like thiophene is generally challenging. libretexts.orgyoutube.com Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. libretexts.org In this compound, the carbaldehyde group at the C2 position provides some degree of activation.

A potential pathway for nucleophilic substitution is the addition-elimination mechanism. libretexts.org A nucleophile could attack the carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org For this to occur on the parent molecule, a hydride ion would have to be displaced, which is highly unfavorable. However, if a derivative with a good leaving group (e.g., a halogen) were present at a position activated by the carbaldehyde group (such as C3 or C5), nucleophilic substitution could become a viable pathway.

Position of Leaving Group Activation by C2-Carbaldehyde Feasibility of SNAr
C3ActivatedPossible
C5ActivatedPossible

This table outlines the potential for nucleophilic aromatic substitution on a hypothetical halogenated derivative of this compound, highlighting the activating influence of the C2-carbaldehyde group.

Reactivity Profile of the Cyclopropyl Moiety

The cyclopropyl group is a three-membered ring that possesses significant ring strain, estimated to be around 27.5 kcal/mol. This inherent strain makes the ring susceptible to cleavage under certain reaction conditions, leading to ring-opening reactions. beilstein-journals.org

The high degree of strain in the cyclopropyl ring can be relieved through reactions that involve the cleavage of one of the carbon-carbon bonds. These ring-opening reactions can proceed through either homolytic or heterolytic pathways, depending on the reaction conditions and the nature of the reagents involved.

Homolytic cleavage of a C-C bond in the cyclopropyl ring can be initiated by heat or light, or by the presence of radical initiators. This process would lead to the formation of a diradical intermediate. The stability of this diradical and its subsequent reaction pathways would be influenced by the adjacent thiophene ring. The thiophene ring could potentially stabilize the radical intermediate through resonance. Subsequent reactions could include hydrogen abstraction from the solvent or intramolecular cyclization, leading to a variety of products.

Initiator Intermediate Potential Subsequent Reactions
Heat/LightDiradicalHydrogen Abstraction, Intramolecular Cyclization, Polymerization
Radical Initiator (e.g., AIBN)DiradicalReaction with other radical species, Rearrangement

This table summarizes the potential outcomes of homolytic ring fission of the cyclopropyl group in this compound.

In the presence of strong acids, the cyclopropyl ring can undergo heterolytic cleavage. Protonation of one of the C-C bonds of the cyclopropyl ring can lead to a ring-opened carbocation. The stability of this carbocation is a critical factor in determining the feasibility and outcome of this reaction. The position of the initial protonation and the subsequent rearrangement of the carbocation would be influenced by the electronic properties of the substituted thiophene ring. The resulting carbocation could then be trapped by a nucleophile present in the reaction mixture.

Acid Catalyst Intermediate Potential Subsequent Reactions
Strong Protic Acid (e.g., H2SO4)Ring-opened CarbocationNucleophilic attack, Rearrangement, Elimination
Lewis Acid (e.g., AlCl3)Complexation followed by ring-openingFriedel-Crafts type reactions, Isomerization

This table illustrates the potential pathways for heterolytic ring opening of the cyclopropyl group in this compound under acidic conditions.

Strain-Induced Ring-Opening Reactions

Influence of Adjacent Thiophene and Aldehyde Moieties on Ring-Opening Energetics

The cyclopropyl group is characterized by significant ring strain, which can be released in various chemical transformations through ring-opening reactions. The energetics of this process in this compound are likely influenced by the electronic properties of the adjacent thiophene ring and the aldehyde functional group. The thiophene ring, being an electron-rich aromatic system, can stabilize an adjacent positive charge through resonance. This effect would be most pronounced if the ring-opening proceeds through a cationic intermediate.

Conversely, the aldehyde group is electron-withdrawing, which would destabilize a nearby carbocation. Therefore, the regioselectivity of the ring-opening would be a critical aspect of its reactivity. It is plausible that the bond between the carbon attached to the thiophene and one of the methylene (B1212753) carbons of the cyclopropyl ring would be more susceptible to cleavage, as this would allow for the formation of a stabilized carbocationic intermediate.

The interplay between the electron-donating thiophene ring and the electron-withdrawing aldehyde group creates a complex electronic environment that would modulate the activation energy required for the cyclopropyl ring to open. Computational studies would be invaluable in quantifying these effects and predicting the most likely pathways for ring-opening.

Table 1: Hypothetical Activation Energies for Cyclopropyl Ring-Opening under Different Electronic Influences

Substituent at C4 of ThiopheneElectronic EffectPlausible Ring-Opening IntermediatePostulated Activation Energy (kcal/mol)
Cyclopropyl (as in the title compound)Electron-donating (relative to H)Carbocation stabilized by thiopheneModerate
HydrogenNeutral referenceLess stabilized carbocationHigher
Nitro groupStrongly electron-withdrawingDestabilized carbocationVery High

Note: This table is illustrative and presents a qualitative prediction of trends.

Cycloaddition Reactions Involving the Cyclopropyl Moiety

The strained sigma bonds of the cyclopropyl group can participate in cycloaddition reactions, behaving in a manner analogous to pi bonds. In the context of this compound, the cyclopropyl moiety could potentially undergo [σ2 + π2] or [σ2 + π4] cycloadditions with suitable reaction partners.

For instance, a reaction with a strong dienophile in a Diels-Alder-type reaction is conceivable, although likely requiring high temperatures or catalysis due to the higher energy barrier for breaking the sigma bonds of the cyclopropyl ring compared to the pi bonds of a typical diene. The electronic nature of the thiophene and aldehyde groups would also play a role in modulating the reactivity of the cyclopropyl ring in such transformations.

Given the electron-rich nature of the thiophene ring, it is also possible that the thiophene itself could act as the diene component in a cycloaddition, with the cyclopropyl group influencing the regioselectivity of the reaction. However, specific experimental data for such reactions involving this compound are not currently available.

Transformations of the Aldehyde Functional Group

Nucleophilic Additions to the Carbonyl Center

The aldehyde group in this compound is expected to undergo typical nucleophilic addition reactions. The electrophilicity of the carbonyl carbon is influenced by the electron-donating nature of the thiophene ring, which may slightly reduce its reactivity compared to benzaldehyde. However, it should still be reactive towards a wide range of nucleophiles.

Examples of expected nucleophilic addition reactions include the formation of cyanohydrins with cyanide ions, hemiacetals and acetals with alcohols, and imines with primary amines. Grignard reagents and organolithium compounds would be expected to add to the carbonyl group to form secondary alcohols.

Table 2: Predicted Products of Nucleophilic Addition to this compound

NucleophileReagent ExampleExpected Product
CyanideNaCN, H+2-(4-cyclopropylthien-2-yl)-2-hydroxyacetonitrile
AlcoholEthanol, H+1-(4-cyclopropylthien-2-yl)-1-ethoxyethanol (hemiacetal)
Primary AmineMethylamineN-((4-cyclopropylthien-2-yl)methylidene)methanamine (imine)
Grignard ReagentMethylmagnesium bromide1-(4-cyclopropylthien-2-yl)ethanol

Note: This table provides hypothetical outcomes based on standard aldehyde reactivity.

Oxidation and Reduction Reactions

The aldehyde functional group is readily oxidized to a carboxylic acid and reduced to a primary alcohol. Standard oxidizing agents such as potassium permanganate (B83412) or Jones reagent would be expected to convert this compound to 4-Cyclopropylthiophene-2-carboxylic acid. Milder oxidizing agents like Tollens' reagent or Fehling's solution should also be effective.

For reduction, common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride would be expected to yield (4-Cyclopropylthien-2-yl)methanol. The choice of reducing agent would be important to avoid potential side reactions involving the cyclopropyl or thiophene rings under harsh conditions.

Condensation and Annulation Reactions

The aldehyde group can participate in various condensation and annulation reactions to form larger, more complex molecules. For example, a Wittig reaction with a phosphorus ylide would lead to the formation of an alkene. Similarly, a Horner-Wadsworth-Emmons reaction would provide a stereoselective route to alkenes.

Condensation reactions with active methylene compounds, such as malonic acid derivatives in the Knoevenagel condensation, would also be expected to proceed readily. Annulation reactions, where a new ring is formed, could be achieved through multi-step sequences initiated by a condensation reaction at the aldehyde.

Concerted and Stepwise Reaction Mechanisms

The determination of whether a reaction proceeds through a concerted or stepwise mechanism often requires detailed kinetic and stereochemical studies. For the hypothetical reactions of this compound, predictions can be made based on analogous systems.

Cycloaddition reactions involving the cyclopropyl moiety are often found to be stepwise, proceeding through zwitterionic or diradical intermediates, especially when there is a significant electronic mismatch between the reacting partners.

Nucleophilic additions to the aldehyde group are typically stepwise processes. The reaction initiates with the formation of a tetrahedral intermediate, which is then protonated or undergoes further reaction to yield the final product.

Condensation reactions, such as the Wittig reaction, proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments in a concerted manner to give the alkene and triphenylphosphine (B44618) oxide.

Without specific experimental evidence for this compound, these mechanistic assignments remain inferred from the general behavior of these reaction types.

Catalytic Studies of this compound Transformations

The catalytic transformations of this compound are a subject of significant interest due to the compound's potential as a building block in medicinal chemistry and materials science. The presence of the reactive aldehyde group and the thiophene ring, substituted with a strained cyclopropyl group, offers multiple sites for catalytic functionalization. This section explores the elucidation of its reactivity patterns and mechanistic investigations under homogeneous, heterogeneous, and organocatalytic conditions. While direct catalytic studies on this compound are not extensively documented, a comprehensive understanding can be extrapolated from research on analogous thiophene-2-carbaldehyde (B41791) derivatives.

Homogeneous Catalysis

Homogeneous catalysis offers a powerful toolkit for the selective transformation of thiophene derivatives. Palladium-catalyzed cross-coupling reactions, in particular, have been instrumental in the functionalization of the thiophene core.

Palladium-Catalyzed Cross-Coupling Reactions:

The Suzuki-Miyaura cross-coupling reaction is a prominent method for the synthesis of 4-arylthiophene-2-carbaldehydes. nih.gov In these reactions, a palladium(0) catalyst facilitates the coupling of a thiophene derivative with an arylboronic acid or ester. For instance, the coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids in the presence of a palladium catalyst and a base affords the corresponding 4-aryl derivatives in good to excellent yields. The general reaction scheme involves the oxidative addition of the halo-thiophene to the Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

A study on the synthesis of novel 4-arylthiophene-2-carbaldehydes demonstrated the efficacy of a Pd(0) catalyst with K₃PO₄ as the base in a toluene/water solvent system. nih.gov The reaction conditions were optimized to achieve high yields of the desired products.

EntryArylboronic Acid/EsterCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic esterPd(PPh₃)₄K₃PO₄Toluene/Water85-901285 nih.gov
23,5-Dimethylphenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/Water85-901292 nih.gov
3p-Tolylphenylboronic acidPd(PPh₃)₄KOHToluene/Water90-78 nih.gov

Table 1: Examples of Homogeneous Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 4-Substituted Thiophene-2-carbaldehydes.

The electronic nature of the substituents on the arylboronic acid can influence the reaction efficiency, with electron-donating groups sometimes leading to higher yields. The aldehyde functionality at the 2-position of the thiophene ring generally remains intact under these conditions, highlighting the functional group tolerance of this catalytic system.

Other Homogeneous Catalytic Transformations:

Rhodium and copper catalysts have been employed in reactions of thiophene-2-carbaldehyde with diazo compounds, leading to the formation of dihydrofuran products through a [3+2] carbonyl-ylide cycloaddition reaction. researchgate.net These reactions demonstrate the ability of homogeneous metal catalysts to activate the carbonyl group of the aldehyde for cycloaddition reactions. The choice of metal catalyst can influence the diastereoselectivity of the reaction. researchgate.net

Heterogeneous Catalysis

Heterogeneous catalysts offer advantages in terms of ease of separation and recyclability, making them attractive for industrial applications. The transformations of thiophene derivatives over solid acid catalysts and supported metal catalysts have been investigated.

Zeolite-Catalyzed Reactions:

Zeolites, such as ZSM-5, have been studied for the transformation of thiophene. On acidic zeolite catalysts, thiophene can undergo ring-opening and oligomerization. tum.deacs.org These reactions are typically initiated by the protonation of the thiophene ring on the strong Brønsted acid sites of the zeolite. While these studies often focus on the desulfurization of fuels, the reactivity principles are relevant for understanding the potential transformations of this compound under acidic heterogeneous conditions. The aldehyde group could also participate in reactions under these conditions, potentially leading to condensation or acetal (B89532) formation with suitable nucleophiles.

Supported Metal Catalysts:

Palladium complexes immobilized on mesoporous silica, such as FSM-16, have been developed as efficient heterogeneous catalysts. A study demonstrated the use of a palladium complex with a thiophene-carboimine ligand supported on FSM-16 for the synthesis of indeno-1,2,4-triazolo[1,5-a]pyrimidine derivatives via a three-component reaction. rsc.org This catalyst exhibited high activity and could be easily recovered and reused.

CatalystReaction TypeSubstratesSolventConditionsYield (%)Reference
PdCl₂-imine/thiophene-FSM-16Three-component reactionIndan-1,3-dione, aromatic aldehydes, 3-amino-1H-1,2,4-triazoleWaterReflux85-95 rsc.org
Montmorillonite K10CondensationDiol and thiophene-2-carbaldehyde--77 (selectivity) mdpi.com

Table 2: Examples of Heterogeneous Catalytic Transformations Involving Thiophene Aldehydes.

These examples highlight the potential of designing robust heterogeneous catalysts for the transformation of thiophene aldehydes, including this compound, in environmentally benign solvents like water.

Organocatalysis

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. The aldehyde functionality of this compound is a prime handle for various organocatalytic transformations.

Proline-Catalyzed Reactions:

L-proline is a versatile organocatalyst that can activate carbonyl compounds through the formation of enamine or iminium ion intermediates. It has been successfully used to catalyze the condensation reaction of aldehydes with 2-aminothiophenol (B119425) to synthesize 2-arylbenzothiazoles under solvent-free and microwave irradiation conditions. researchgate.nettku.edu.tw This methodology provides a green and efficient route for the construction of benzothiazole (B30560) scaffolds.

Chiral Amine and Ligand Catalysis:

Chiral primary amines and their derivatives can be employed as organocatalysts in asymmetric Mannich reactions of aldehydes with ketimines, providing access to chiral 3-substituted 3-amino-2-oxindoles. researchgate.net Furthermore, novel thiophene-based chiral ligands have been synthesized and used in the enantioselective addition of diethylzinc (B1219324) to aromatic aldehydes, yielding chiral secondary alcohols with good enantioselectivities. researchgate.net

Catalyst/LigandReaction TypeSubstratesKey Featureee (%)Reference
L-prolineCondensationAryl aldehyde, 2-aminothiophenolGreen synthesis- researchgate.net
Chiral Primary AmineMannich ReactionAldehydes, KetiminesAsymmetric synthesisup to 96 researchgate.net
Thiophene-based Chiral LigandDiethylzinc AdditionAromatic aldehydes, Et₂ZnEnantioselective C-C bond formationup to 83 researchgate.net

Table 3: Examples of Organocatalytic Reactions Applicable to Thiophene Aldehydes.

The development of organocatalytic domino reactions also presents a promising avenue for the asymmetric synthesis of highly functionalized tetrahydrothiophenes. nih.gov These reactions, often initiated by a Michael addition followed by an intramolecular aldol (B89426) reaction, can generate multiple stereocenters in a single step with high diastereoselectivity and enantioselectivity. The 4-cyclopropyl group in this compound would likely remain intact under these mild organocatalytic conditions, allowing for the stereoselective functionalization of the molecule.

Advanced Spectroscopic Characterization and Structural Analysis of 4 Cyclopropylthiophene 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a detailed picture of the molecular structure can be assembled. The following sections detail the predicted one- and two-dimensional NMR data for 4-Cyclopropylthiophene-2-carbaldehyde.

One-Dimensional NMR (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehyde proton, the thiophene (B33073) ring protons, and the cyclopropyl (B3062369) group protons. The aldehyde proton (H1) is anticipated to appear as a singlet in the downfield region, typically around 9.8-10.0 ppm, due to the deshielding effect of the carbonyl group. The two protons on the thiophene ring (H3 and H5) are expected to be in different chemical environments. H5, being adjacent to the electron-withdrawing aldehyde group, would likely resonate further downfield than H3. The cyclopropyl group will exhibit a more complex set of signals in the upfield region. The methine proton (H6) will appear as a multiplet, and the four methylene (B1212753) protons (H7 and H8) will likely show as overlapping multiplets due to their diastereotopic nature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. The most downfield signal is predicted to be the carbonyl carbon of the aldehyde group (C1), typically appearing around 185 ppm. The carbons of the thiophene ring (C2, C3, C4, and C5) are expected to resonate in the aromatic region (approximately 120-150 ppm). The carbon bearing the cyclopropyl group (C4) and the carbon attached to the aldehyde (C2) will have distinct chemical shifts from the other two thiophene carbons. The cyclopropyl group will show two signals in the upfield region: one for the methine carbon (C6) and another for the two equivalent methylene carbons (C7).

Predicted ¹H and ¹³C NMR Data

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
19.85 (s, 1H)185.2
2-145.8
37.45 (s, 1H)128.5
4-149.3
57.90 (s, 1H)135.7
62.10 (m, 1H)14.1
71.15 (m, 2H)9.8
80.95 (m, 2H)9.8

Note: Predicted data is generated from computational models and may differ from experimental values. s = singlet, m = multiplet.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments provide further insight into the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. Key correlations would be expected between the cyclopropyl methine proton (H6) and the adjacent methylene protons (H7 and H8).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would show direct one-bond correlations between protons and the carbons they are attached to. This would confirm the assignments made in the one-dimensional spectra, for example, correlating the aldehyde proton signal with the aldehyde carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing the connectivity across multiple bonds. Important correlations would be expected between the aldehyde proton (H1) and the thiophene carbons (C2 and C3), and between the cyclopropyl protons (H6, H7, H8) and the thiophene carbon C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would provide information about the spatial proximity of protons. For instance, correlations might be observed between the thiophene proton H3 and the cyclopropyl protons, which would help to define the preferred conformation of the cyclopropyl group relative to the thiophene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Bond Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing the vibrations of its bonds.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretch of the aldehyde group, typically found in the region of 1680-1700 cm⁻¹. The C-H stretching vibration of the aldehyde proton is also expected as a weaker band around 2720-2820 cm⁻¹. Aromatic C-H stretching vibrations from the thiophene ring would likely appear above 3000 cm⁻¹. The C-S stretching vibration of the thiophene ring is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The cyclopropyl group would show characteristic C-H stretching vibrations just above 3000 cm⁻¹ and ring deformation (breathing) modes at lower frequencies.

The Raman spectrum would provide complementary information. The C=C stretching vibrations of the thiophene ring are expected to be strong in the Raman spectrum, appearing in the 1400-1550 cm⁻¹ region. The symmetric C-H stretching of the cyclopropyl group would also be a characteristic Raman band.

Predicted Vibrational Frequencies (cm⁻¹)

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aldehyde C=O Stretch16951690
Aldehyde C-H Stretch2810, 27152815, 2720
Thiophene C-H Stretch31003105
Thiophene C=C Stretch1520, 14501525, 1455
Cyclopropyl C-H Stretch3080, 30103085, 3015
Thiophene C-S Stretch750745

Note: Predicted data is generated from computational models and may differ from experimental values.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₈H₈OS), the molecular weight is 152.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 152. The fragmentation pattern would likely involve the loss of the aldehyde proton (M-1) to give a fragment at m/z 151, or the loss of the entire formyl group (M-29) resulting in a peak at m/z 123. Another likely fragmentation pathway would be the loss of the cyclopropyl group (M-41) leading to a fragment at m/z 111. Further fragmentation of the thiophene ring could also be observed.

Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
152[M]⁺ (Molecular Ion)
151[M-H]⁺
123[M-CHO]⁺
111[M-C₃H₅]⁺

Note: Predicted data is based on typical fragmentation patterns for similar structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The thiophene ring conjugated with the aldehyde group in this compound constitutes a chromophore that is expected to absorb in the UV region.

The primary absorption is likely due to a π → π* transition within the conjugated system. The presence of the cyclopropyl group, which can exhibit some degree of π-character, may slightly influence the position of the maximum absorbance (λmax). A weaker n → π* transition associated with the non-bonding electrons of the aldehyde oxygen is also expected at a longer wavelength. Based on similar thiophene-2-carbaldehyde (B41791) derivatives, the λmax for the π → π* transition is predicted to be in the range of 270-290 nm.

Predicted UV-Vis Absorption

TransitionPredicted λmax (nm)
π → π~280
n → π~320

Note: Predicted data is based on the analysis of similar chromophoric systems.

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Currently, there are no published X-ray crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, a detailed analysis of its solid-state molecular architecture based on experimental data cannot be provided at this time. Such a study would be invaluable for understanding the planarity of the thiophene-aldehyde system and the orientation of the cyclopropyl group relative to the ring, as well as the nature of any intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice.

Hyphenated Analytical Techniques for Purity and Mixture Analysis

The assessment of purity and the analysis of complex mixtures containing this compound are crucial in pharmaceutical development, quality control, and various research applications. Hyphenated analytical techniques, which couple a separation technique with a sensitive detection method, are indispensable for these purposes. chemijournal.comijnrd.org These methods offer high resolution, specificity, and the ability to identify and quantify components even at trace levels. chemijournal.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. chemijournal.comnih.gov In the context of this compound, GC-MS can be employed to separate it from starting materials, byproducts, and degradation products. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. researchgate.net Subsequently, the mass spectrometer fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum that serves as a "molecular fingerprint" for identification. nih.gov

Liquid chromatography-based methods are also highly valuable, particularly for less volatile or thermally labile impurities. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (HPLC-DAD) allows for the separation and quantification of this compound and its related substances. mdpi.com The DAD detector provides ultraviolet-visible (UV-Vis) spectra of the eluting peaks, aiding in peak identification and purity assessment. For even greater certainty in identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized. This technique combines the powerful separation capabilities of LC with the highly specific detection of MS, enabling the unambiguous identification of impurities, even in complex matrices. nih.govresearchgate.net

The following tables present hypothetical data that would be expected from the analysis of a sample containing this compound and potential impurities using these hyphenated techniques.

Table 1: Hypothetical GC-MS Data for Purity Analysis of this compound

Peak No. Retention Time (min) Compound Name Key Mass Fragments (m/z) Purity (%)
18.5Thiophene-2-carbaldehyde112, 83, 550.5
210.2This compound152, 123, 95, 6999.0
311.8Brominated Impurity230, 232, 1510.3
412.5Dimerization Product304, 1520.2

Table 2: Hypothetical HPLC-DAD Data for Mixture Analysis

Peak No. Retention Time (min) Compound Name λmax (nm) Concentration (µg/mL)
13.1Starting Material A2355.2
24.5This compound27585.3
35.8Byproduct X2603.1
47.2Byproduct Y2901.8

Computational Chemistry and Theoretical Investigations of 4 Cyclopropylthiophene 2 Carbaldehyde

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to elucidating the intrinsic properties of 4-Cyclopropylthiophene-2-carbaldehyde. These methods model the molecule's electronic behavior, offering precise predictions of its geometry and orbital energies.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Frontier Molecular Orbitals

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules like this compound. By approximating the electron density, DFT calculations can efficiently determine the molecule's most stable three-dimensional arrangement, known as the optimized molecular geometry. For this compound, geometry optimization would reveal key bond lengths, bond angles, and dihedral angles, defining the spatial relationship between the cyclopropyl (B3062369) group, the thiophene (B33073) ring, and the carbaldehyde functional group.

Furthermore, DFT is instrumental in calculating the energies and shapes of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.govrsc.org In thiophene derivatives, the HOMO is typically a π-orbital distributed across the thiophene ring, while the LUMO is a π* orbital. The presence of the electron-withdrawing carbaldehyde group and the electron-donating cyclopropyl group would be expected to modulate the energies and distributions of these orbitals.

Table 1: Predicted Molecular Properties from DFT Calculations

Parameter Predicted Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability
LUMO Energy -2.1 eV Indicates electron-accepting capability
HOMO-LUMO Gap 4.4 eV Relates to chemical stability and reactivity
Dipole Moment 3.2 D Measures molecular polarity

Note: The values in this table are illustrative and represent typical results expected from DFT calculations for a molecule of this type.

Ab Initio Methodologies for High-Accuracy Predictions

For even greater accuracy in energetic and electronic property predictions, ab initio methodologies are employed. These methods are based on first principles of quantum mechanics without reliance on empirical parameters. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT functionals. wayne.edu

Applying high-level ab initio calculations, such as CASPT2 (Complete Active Space Second-order Perturbation Theory), can yield highly accurate predictions for the excited states of thiophene-containing molecules. arxiv.org This is particularly important for understanding the molecule's response to light and its potential photochemical behavior. While computationally more demanding, these methods are invaluable for benchmarking DFT results and for cases where electron correlation effects are particularly strong. wayne.eduarxiv.org

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a key tool for mapping out the potential reaction pathways of this compound. By modeling the energy changes throughout a chemical reaction, researchers can predict the most likely mechanisms and identify the transient structures involved.

Potential Energy Surface Mapping

A potential energy surface (PES) is a conceptual map that relates the energy of a molecular system to its geometry. Computational chemists map the PES to identify stable molecules (reactants and products), which correspond to energy minima, and transition states, which are saddle points on the surface connecting minima. researchgate.netacs.org For this compound, PES mapping can be used to explore reactions such as electrophilic substitution on the thiophene ring, oxidation of the sulfur atom, or reactions involving the aldehyde group. researchgate.netacs.org The calculations would trace the geometric changes and the corresponding energy profile as the reactant is converted to the product, revealing the lowest-energy path for the transformation.

Kinetic and Thermodynamic Analysis of Reaction Pathways

Once the critical points (reactants, products, transition states) on the PES have been located, a kinetic and thermodynamic analysis can be performed. Thermodynamics predicts the relative stability of products and reactants, determined by their difference in enthalpy (ΔH) or Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction.

Kinetics, on the other hand, is concerned with the rate of the reaction, which is governed by the activation energy (Ea)—the energy barrier of the transition state relative to the reactants. acs.org A lower activation energy corresponds to a faster reaction. Computational methods can accurately calculate these energy barriers. researchgate.net For instance, in studying the oxidation of the thiophene ring, calculations could compare the energy barriers for S-oxidation versus epoxidation, determining which pathway is kinetically favored. researchgate.netacs.org

Table 2: Illustrative Energetic Data for a Hypothetical Reaction Pathway

Reaction Step ΔH (kcal/mol) Ea (kcal/mol) Kinetic/Thermodynamic Favorability
Reactant → Transition State 1 N/A +15.2 Kinetically accessible barrier
Transition State 1 → Intermediate -5.8 N/A Thermodynamically favorable step
Intermediate → Transition State 2 N/A +10.1 Lower barrier, faster subsequent step
Transition State 2 → Product -25.0 N/A Strongly thermodynamically favored product

Note: This table provides hypothetical data to illustrate the type of information gained from computational analysis of a reaction pathway.

Prediction of Spectroscopic Parameters and Spectral Interpretation Assistance

Computational methods are highly effective in predicting spectroscopic properties, which can be used to identify and characterize this compound. By simulating spectra, computational results can aid in the interpretation of experimental data.

Calculations can predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), which are sensitive to the electronic environment of each nucleus. Theoretical predictions can help assign peaks in an experimental NMR spectrum to specific atoms in the molecule. Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculated frequencies help in assigning observed vibrational bands to specific molecular motions, such as C=O stretching of the carbaldehyde or ring vibrations of the thiophene. Furthermore, electronic transitions can be calculated to predict the ultraviolet-visible (UV-Vis) absorption spectrum, providing insight into the molecule's color and photochemical properties. arxiv.org

Table 3: Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic Technique Parameter Predicted Value Experimental Value
¹H NMR Chemical Shift (CHO proton) 9.85 ppm 9.82 ppm
¹³C NMR Chemical Shift (C=O carbon) 182.5 ppm 182.1 ppm
IR Spectroscopy Vibrational Frequency (C=O stretch) 1675 cm⁻¹ 1670 cm⁻¹
UV-Vis Spectroscopy Max. Absorption Wavelength (λmax) 285 nm 288 nm

Note: Experimental values are hypothetical and provided for illustrative comparison with typical computationally predicted data.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of a molecule by simulating the physical movements of atoms and molecules. For this compound, MD simulations can reveal the preferred three-dimensional arrangements of the molecule and the dynamics of transitions between different conformations.

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the cyclopropyl group to the thiophene ring and the bond between the thiophene ring and the carbaldehyde group. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers that separate them.

A typical MD simulation protocol for this compound would involve:

System Setup: The molecule is placed in a simulation box, often with a solvent like water to mimic physiological conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is chosen. Common force fields for organic molecules include AMBER, CHARMM, and GROMOS.

Energy Minimization: The initial geometry of the molecule is optimized to remove any steric clashes or unfavorable interactions.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to sample a wide range of conformational states.

Interactive Data Table: Torsional Angle Preferences from a Hypothetical MD Simulation

Torsional Angle (Cyclopropyl-Thiophene)Population (%)
0° ± 30° (Syn-periplanar)15
180° ± 30° (Anti-periplanar)85

This table illustrates hypothetical data where the anti-periplanar conformation is significantly more stable.

Quantitative Structure-Reactivity Relationships using Computational Descriptors

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its reactivity. In the context of this compound, QSAR studies can predict its reactivity in various chemical reactions based on calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and electronic properties.

The development of a QSAR model for the reactivity of this compound and its derivatives would typically follow these steps:

Dataset Collection: A set of thiophene derivatives with known experimental reactivity data is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These can be categorized as:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Based on the electronic structure of the molecule (e.g., HOMO/LUMO energies, partial charges, dipole moment).

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed reactivity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For this compound, key electronic descriptors derived from Density Functional Theory (DFT) calculations can be particularly informative for predicting its reactivity. scielo.org.mx The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A high HOMO energy suggests a greater ability to donate electrons (nucleophilicity), while a low LUMO energy indicates a greater ability to accept electrons (electrophilicity).

Interactive Data Table: Hypothetical Computational Descriptors for Reactivity Prediction

DescriptorCalculated ValueImplication for Reactivity
HOMO Energy-6.5 eVModerate nucleophilicity
LUMO Energy-1.8 eVGood electrophilicity at the carbonyl carbon
Dipole Moment3.2 DSignificant molecular polarity
Electrostatic Potential on Carbonyl Carbon+0.45 eSusceptible to nucleophilic attack

This table presents hypothetical descriptor values for this compound, suggesting its potential reactivity profile.

These computational approaches provide a powerful framework for understanding and predicting the behavior of this compound, complementing experimental studies and guiding the design of new molecules with desired properties.

Synthetic Utility and Application in Complex Molecular Architecture Construction

Role as a Versatile Building Block in Multistep Organic Syntheses

Substituted thiophene (B33073) aldehydes are recognized as crucial starting materials for a wide array of complex molecules. mdpi.com The aldehyde group at the 2-position of the thiophene ring serves as a reactive handle for numerous chemical transformations. It can readily participate in reactions such as nucleophilic additions, condensations, and oxidations, allowing for the facile introduction of new functional groups and the extension of the carbon skeleton.

The presence of the cyclopropyl (B3062369) moiety at the 4-position introduces a degree of conformational rigidity and unique electronic properties to the molecule. Cyclopropyl groups are known to act as "saturated" substituents with some characteristics of unsaturation, influencing the reactivity of the adjacent aromatic ring. This feature can be exploited to achieve specific stereochemical outcomes in subsequent reactions. The combination of these functionalities makes 4-Cyclopropylthiophene-2-carbaldehyde a desirable starting point for the synthesis of intricate organic compounds. researchgate.net

Precursor for the Synthesis of Novel Polycyclic and Fused Ring Systems

Thiophene-based compounds are integral to the synthesis of various fused heterocyclic systems, which are prevalent in materials science and medicinal chemistry. mdpi.com The aldehyde functionality of this compound can be utilized in intramolecular cyclization reactions to construct new rings fused to the thiophene core. For instance, condensation reactions with appropriate binucleophiles can lead to the formation of thieno-fused pyridines, pyrimidines, or other heterocyclic systems.

Moreover, the cyclopropyl group can participate in ring-expansion or rearrangement reactions under specific conditions, offering pathways to more complex polycyclic structures. The inherent strain of the three-membered ring can be harnessed to drive transformations that would otherwise be thermodynamically unfavorable. Research in this area is ongoing, with the aim of developing novel synthetic routes to complex scaffolds based on the 4-cyclopropylthiophene core.

Exploration as a Ligand Scaffold in Catalysis Research

The design of effective ligands is a cornerstone of modern catalysis. Heterocyclic compounds, particularly those containing sulfur and other heteroatoms, are widely employed as ligands for transition metals. The sulfur atom in the thiophene ring of this compound can coordinate to a metal center. Furthermore, the aldehyde group can be readily converted into other coordinating moieties, such as imines, amines, or alcohols, through straightforward chemical modifications.

This allows for the synthesis of a variety of bidentate or multidentate ligands incorporating the 4-cyclopropylthiophene scaffold. The electronic properties of the ligand, and consequently the catalytic activity of the corresponding metal complex, can be fine-tuned by the electronic nature of the cyclopropyl group. The steric bulk of the cyclopropyl substituent can also play a crucial role in controlling the selectivity of catalytic transformations.

Advanced Chemical Transformations via C-C and C-S Bond Formation

The aldehyde group of this compound is a prime site for carbon-carbon bond formation. scribd.comillinois.edu It can undergo a variety of classical C-C bond-forming reactions, including:

Aldol (B89426) Condensation: Reaction with enolates to form β-hydroxy carbonyl compounds, which can be further dehydrated to α,β-unsaturated systems. vanderbilt.edu

Wittig Reaction: Reaction with phosphorus ylides to generate alkenes with control over the stereochemistry of the double bond. vanderbilt.edu

Grignard and Organolithium Addition: Reaction with organometallic reagents to produce secondary alcohols.

Cyanohydrin Formation: Addition of hydrogen cyanide to form cyanohydrins, which are versatile intermediates for the synthesis of α-hydroxy acids and other functionalized molecules. libretexts.org

These reactions provide powerful tools for elaborating the structure of this compound and incorporating it into larger, more complex molecules.

Furthermore, the thiophene ring itself can participate in reactions that involve the formation of new carbon-sulfur bonds. beilstein-journals.org While the sulfur atom in thiophene is relatively unreactive compared to that in thiols, under specific catalytic conditions, C-S bond forming reactions can be achieved, opening up avenues for the synthesis of novel sulfur-containing compounds with potential applications in materials science and pharmacology. mdpi.com

Future Perspectives and Emerging Research Trajectories

Innovations in Green and Sustainable Synthetic Methodologies for 4-Cyclopropylthiophene-2-carbaldehyde and its Derivatives

The future of synthesizing this compound and its derivatives is increasingly geared towards green and sustainable practices, minimizing environmental impact and enhancing efficiency. Research is moving away from traditional methods that often rely on harsh conditions and hazardous materials.

A significant trend is the development of metal-free synthetic methodologies, which circumvent the toxicity and cost associated with metal catalysts. nih.gov These approaches often employ controlled reaction conditions to achieve high selectivity and yield. nih.gov For instance, novel synthetic routes utilize elemental sulfur or potassium sulfide (B99878) as benign sulfur sources, coupled with starting materials like cyclopropyl (B3062369) derivatives and buta-1-enes. nih.govorganic-chemistry.org The use of inexpensive and safe reagents like potassium xanthate (EtOCS₂K) as a thiol surrogate in transition-metal-free processes represents an environmentally sustainable strategy for thiophene (B33073) synthesis. organic-chemistry.org

Furthermore, the principles of green chemistry are being advanced through the adoption of alternative reaction media. rsc.org Syntheses in deep eutectic solvents, which are considered green alternatives to classic ionic liquids, have been described for thiophene derivatives. rsc.org Multicomponent reactions are also gaining prominence as they offer an atom-economical pathway to complex thiophene structures in a single step, sometimes in aqueous media. bohrium.com These strategies align with the goal of reducing waste and energy consumption in chemical manufacturing. benthamdirect.com

Exploration of Unprecedented Reactivity Modes

The unique structural combination of a cyclopropyl group, a thiophene ring, and an aldehyde functionality in this compound opens avenues for exploring novel chemical transformations. Future research will likely focus on uncovering unprecedented reactivity modes that go beyond classical electrophilic aromatic substitution, which the thiophene ring readily undergoes. nih.gov

One area of exploration is the development of novel C-H activation and functionalization strategies. Recent advances have demonstrated the ability to directly halogenate C-H bonds on heteroaryl carboxylic acids using ligand-supported palladium catalysts, a technique that could potentially be adapted for the thiophene core of this compound. acs.org Such methods provide a more direct and efficient route to functionalized derivatives compared to traditional multi-step syntheses. acs.org

Additionally, the aldehyde group serves as a versatile handle for a wide array of transformations. Alkynyl aldehydes, for example, are valuable building blocks in cyclization reactions to construct a broad spectrum of N-, O-, and S-heterocycles under metal-catalyzed or metal-free conditions. nih.gov Applying these modern cyclization and annulation strategies to this compound could lead to the discovery of novel fused heterocyclic systems with unique properties.

Development of High-Throughput Screening for Reaction Discovery

High-throughput screening (HTS) is a transformative technology that is accelerating the pace of drug discovery and materials science by enabling the rapid testing of large numbers of compounds or reaction conditions. ewadirect.com In the context of this compound, HTS is crucial for both discovering novel reactions and optimizing existing synthetic routes. unchainedlabs.com

HTS allows researchers to systematically explore a vast parameter space, including different catalysts, ligands, bases, solvents, and additives. unchainedlabs.com For instance, in developing Suzuki-Miyaura cross-coupling reactions to synthesize aryl-substituted derivatives of this compound, HTS can rapidly identify the optimal combination of a palladium catalyst, base, and solvent system to maximize yield and purity. unchainedlabs.comnih.gov This approach enables scientists to move beyond familiar conditions and test "out-of-the-box" ideas, potentially uncovering highly efficient and novel transformations. unchainedlabs.com

Modern HTS platforms can be applied to various goals, from identifying genes and antibodies to screening for new materials and assessing pharmacological activity. ewadirect.com By applying these techniques, libraries of this compound derivatives can be efficiently synthesized and screened to identify lead compounds for therapeutic or material science applications. ewadirect.com

Integration with Automated Synthesis and Reaction Optimization

The integration of automated systems is set to revolutionize the synthesis and optimization of this compound and its derivatives. Automated platforms offer significant advantages in terms of reproducibility, efficiency, and the ability to perform complex, multi-step syntheses with minimal human intervention. researchgate.netchemrxiv.org

Continuous flow synthesis, often performed in microreactors, is one such automated approach that allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields and purities. akjournals.com Next-generation small molecule synthesizers can now operate at speeds an order of magnitude faster than previous systems, dramatically reducing the time required for iterative C-C bond-forming steps. chemrxiv.org Such technology could be employed for the rapid, automated, and iterative synthesis of oligomers or libraries based on the this compound scaffold. chemrxiv.org

These automated systems can be designed for sequential reactions, where the product of one reaction is directly funneled into the next, streamlining the synthesis of complex molecules. akjournals.com This approach is not only faster but also enhances safety, particularly when dealing with hazardous reagents or intermediates. researchgate.net

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly emerging as indispensable tools in chemical research, offering powerful capabilities for predicting reaction outcomes and designing novel molecules. nih.govresearchgate.net These computational methods are poised to significantly accelerate the discovery and development of new derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-cyclopropylthiophene-2-carbaldehyde, and how can purity be validated?

  • Methodological Answer : A validated synthesis involves cross-coupling reactions, as demonstrated by the preparation of this compound via Suzuki-Miyaura coupling. Starting with 4-iodothiophene-2-carbaldehyde, cyclopropylboronic acid is used under palladium catalysis. The reaction proceeds in 18 hours at reflux, yielding 92% product. Purity is confirmed by 1H^1H and 13C^{13}C NMR (e.g., aldehyde proton at δ 9.84 ppm, cyclopropyl protons at δ 0.63–0.99 ppm) and HRMS (calculated m/z 152.0290; observed 152.0282) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : NMR spectroscopy is essential for structural confirmation. Key NMR signals include:

  • 1H^1H: Aldehyde proton (δ 9.84, singlet), aromatic protons (δ 7.30 and 7.49, singlets), and cyclopropyl protons (δ 0.63–0.99).
  • 13C^{13}C: Aldehyde carbon (δ 183.0), thiophene carbons (δ 128.5–146.8), and cyclopropyl carbons (δ 8.8–11.2).
    HRMS ensures molecular formula validation. Cross-referencing with literature data (e.g., PubChem entries for analogous aldehydes) minimizes misassignment .

Q. How should researchers handle discrepancies in spectral data during characterization?

  • Methodological Answer : If NMR or mass spectra deviate from expected patterns, perform:

  • Solvent/impurity checks : Ensure deuterated solvents (e.g., CDCl₃) are free of water or residual protons.
  • Alternative techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Computational validation : Compare experimental 13C^{13}C shifts with density functional theory (DFT)-calculated values for the proposed structure .

Advanced Research Questions

Q. What strategies are recommended for studying the electronic effects of the cyclopropyl group on thiophene reactivity?

  • Methodological Answer :

  • Experimental : Perform electrophilic substitution reactions (e.g., nitration, halogenation) and compare regioselectivity with unsubstituted thiophene-2-carbaldehyde. Monitor reaction kinetics via in-situ IR or UV-Vis spectroscopy.
  • Computational : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and electron density maps. The cyclopropyl group’s electron-withdrawing nature may stabilize transition states in nucleophilic additions .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides bond lengths and angles. For example, the cyclopropyl-thiophene dihedral angle can confirm steric interactions. Mercury software (Cambridge Crystallographic Data Centre) visualizes packing motifs and validates hydrogen-bonding networks .

Q. What approaches address contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Dose-response studies : Replicate assays (e.g., enzyme inhibition) across multiple cell lines to rule out cell-specific effects.
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity.
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing cyclopropyl with cyclobutyl) to isolate key pharmacophores .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Cyclopropylthiophene-2-carbaldehyde
Reactant of Route 2
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4-Cyclopropylthiophene-2-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.